![molecular formula C12H8N4Na2O7S B12061011 Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is a chemical compound known for its role as an antagonist of the AMPA receptor. This compound is utilized in various scientific research fields due to its ability to block specific receptors and counteract excitotoxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate involves multiple steps. The initial step typically includes the nitration of benzo[f]quinoxaline, followed by sulfonation to introduce the sulfamoyl group. The final step involves the formation of the disodium salt and hydration to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The process involves careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfamoyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for studying receptor-ligand interactions.
Biology: To investigate the role of AMPA receptors in cellular processes.
Medicine: As a potential therapeutic agent for conditions involving excitotoxicity, such as neurodegenerative diseases.
Industry: In the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting the binding of glutamate to the quisqualate subtype of the glutamate receptor. This inhibition prevents excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline: An analog with similar receptor binding properties.
6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione: Another compound with comparable inhibitory effects on glutamate receptors.
Uniqueness
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is unique due to its high selectivity and potency in inhibiting AMPA receptors without affecting NMDA and glycine sites. This specificity makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H8N4Na2O7S |
|---|---|
Peso molecular |
398.26 g/mol |
Nombre IUPAC |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate;hydrate |
InChI |
InChI=1S/C12H8N4O6S.2Na.H2O/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;;1H2/q;2*+1;/p-2 |
Clave InChI |
LQSCHRKYVVVUFA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


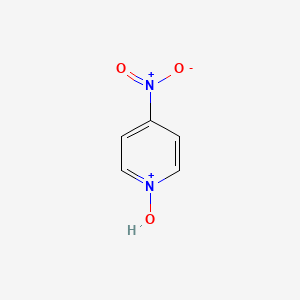


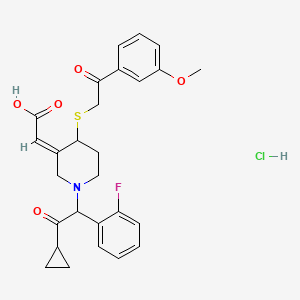

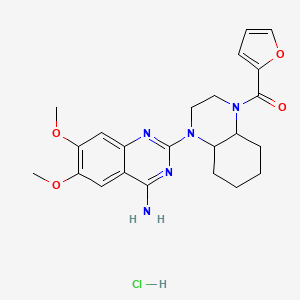
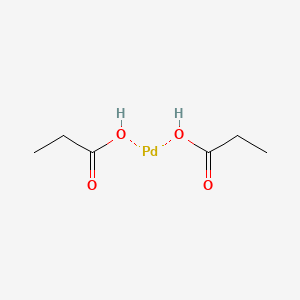
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
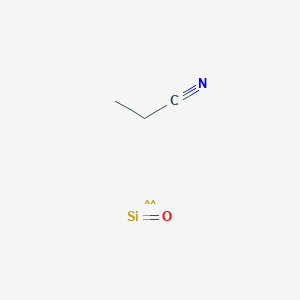
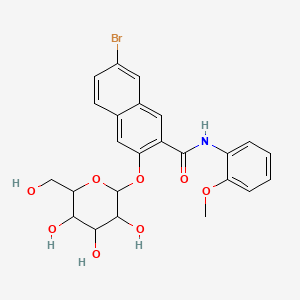
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
